molecular formula C12H16O B8705478 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol CAS No. 53952-18-4

1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol

Cat. No.: B8705478
CAS No.: 53952-18-4
M. Wt: 176.25 g/mol
InChI Key: MEFVOBKOEJGUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol is an organic compound with the molecular formula C12H16O It is a derivative of tetrahydronaphthalene, characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation and formation of the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced catalytic systems and precise control over reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reaction with thionyl chloride to form the corresponding chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the hydroxyl group.

    4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness: 1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

CAS No.

53952-18-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-ol

InChI

InChI=1S/C12H16O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6,11,13H,7-8H2,1-2H3

InChI Key

MEFVOBKOEJGUQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=CC=CC=C21)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium borohydride (3.5 g, 93 mmoles) in dry methanol (50 ml) at 0° C. under a nitrogen atmosphere was added a solution of 4,4-dimethyl-1-tetralone (10 g, 57.4 mmoles) in dry methanol:toluene (1:3) dropwise over a 45 minute period. After this time the mixture was allowed to warm to room temperature, and then two volumes of water were added. After stirring for 1 hour, the organic layer was separated, dried over magnesium sulfate, filtered, and evaporated under reduced pressure to leave a light yellow oil. This was purified by silica gel column chromatrography eluting with ethyl acetate:hexane (1:9) to give 1,2,3,4-tetrahydro-4,4-dimethyl-1-naphthol as a colorless oil. (9.89 g, 98%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
methanol toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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